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Compound of Interest

Compound Name: 4-Bromo-2-(5-isoxazolyl)phenol

Cat. No.: B1331668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the

compound 4-Bromo-2-(5-isoxazolyl)phenol. Due to the limited availability of direct

experimental spectra in public databases, this guide presents predicted data based on the

analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted

isoxazole ring. The information herein is intended to serve as a reference for the identification,

characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Bromo-2-(5-isoxazolyl)phenol. These

predictions are derived from established principles of spectroscopy and by analogy with

structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~10.5 - 11.5 br s 1H Phenolic -OH

Chemical shift is

concentration-

dependent and

the peak may be

broad.

~8.6 d 1H Isoxazole H-3
Doublet, coupled

to H-4.

~7.8 d 1H Aromatic H-3
Doublet, coupled

to H-5.

~7.6 dd 1H Aromatic H-5

Doublet of

doublets,

coupled to H-3

and H-6.

~7.1 d 1H Aromatic H-6
Doublet, coupled

to H-5.

~7.0 d 1H Isoxazole H-4
Doublet, coupled

to H-3.

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment Notes

~170 Isoxazole C-5

~155 Aromatic C-1 (C-OH)

~150 Isoxazole C-3

~135 Aromatic C-5

~132 Aromatic C-3

~125 Aromatic C-2 (C-isoxazolyl)

~120 Aromatic C-6

~115 Aromatic C-4 (C-Br)

~100 Isoxazole C-4

Table 3: Predicted IR Absorption Data
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (phenolic)

3150 - 3000 Medium
Aromatic and Isoxazole C-H

stretch

1620 - 1580 Medium C=N stretch (isoxazole)

1600 - 1450 Medium to Strong Aromatic C=C stretch

1450 - 1350 Medium C-H bend

1300 - 1200 Strong C-O stretch (phenol)

1100 - 1000 Medium C-Br stretch

950 - 850 Medium Isoxazole ring vibrations

850 - 750 Strong
Aromatic C-H out-of-plane

bend
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Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

241/239 High [M]⁺ (Molecular ion)

212/210 Medium [M - CHO]⁺

184/182 Medium [M - C₂H₂O]⁺

156/154 Medium [C₆H₃BrO]⁺

133 Medium [M - Br - CO]⁺

104 Medium [C₇H₄O]⁺

79/81 High [Br]⁺

75 Medium [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a foundation

for obtaining high-quality spectral data for 4-Bromo-2-(5-isoxazolyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(5-isoxazolyl)phenol in
0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is

crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5

seconds.

A larger number of scans will be required compared to ¹H NMR to obtain an adequate

signal-to-noise ratio.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 4-Bromo-2-(5-isoxazolyl)phenol with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass

spectrometry (LC-MS) system.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for

fragmentation analysis.

Data Acquisition:

Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).

In EI mode, use a standard electron energy of 70 eV to induce fragmentation.

The resulting mass spectrum will show the molecular ion peak and various fragment ions,

which can be used to elucidate the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-Bromo-2-(5-isoxazolyl)phenol.
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Caption: Logical workflow for the spectroscopic analysis of 4-Bromo-2-(5-isoxazolyl)phenol.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-(5-
isoxazolyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331668#spectral-data-for-4-bromo-2-5-isoxazolyl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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